REACTION_CXSMILES
|
[OH-].[Na+].[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][SH:9].Cl[CH2:11][CH2:12][CH2:13][C:14]#[N:15]>O.C(O)C>[O:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][S:9][CH2:11][CH2:12][CH2:13][C:14]#[N:15] |f:0.1|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34.25 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CS
|
Name
|
|
Quantity
|
31.58 g
|
Type
|
reactant
|
Smiles
|
ClCCCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at room temperature for 6.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(to 18° C.)
|
Type
|
WAIT
|
Details
|
to stand for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed by evaporation at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and chloroform
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residual light-brown liquid was vacuum-distilled
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CSCCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |